4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine

Catalog No.
S1779869
CAS No.
1221714-51-7
M.F
C6H3Cl2N3
M. Wt
188.011
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine

CAS Number

1221714-51-7

Product Name

4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine

IUPAC Name

4,6-dichloropyrrolo[2,1-f][1,2,4]triazine

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.011

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H

InChI Key

MJGNAKMZKBUOLA-UHFFFAOYSA-N

SMILES

C1=C2C(=NC=NN2C=C1Cl)Cl

Synonyms

4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine
  • Heterocyclic Chemistry

    4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound, meaning it contains a ring structure with atoms of different elements. Heterocyclic chemistry is a vast field of research focused on the synthesis, properties, and applications of these compounds . Research in this area might involve studying the reactivity of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine or using it as a building block for the synthesis of more complex molecules.

  • Material Science

    The presence of chlorine atoms and the heterocyclic ring system suggests potential applications in material science. Some heterocyclic compounds exhibit interesting electrical or optical properties, making them useful in the development of new materials such as organic electronics or sensors . Research in this area would require investigation of the physical properties of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine.

  • Medicinal Chemistry

    Although there is no current evidence for any medicinal use of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine itself, the triazine ring structure is present in some bioactive molecules . Research in medicinal chemistry might involve exploring if 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine can be modified to create new compounds with potential therapeutic applications.

4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound characterized by its fused triazine and pyrrole rings, with two chlorine substituents at the 4 and 6 positions. This compound belongs to a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of 4,6-dichloropyrrolo[2,1-f][1,2,4]triazine contribute to its reactivity and interaction with biological targets, making it a subject of interest in drug discovery.

There is no current information regarding a specific mechanism of action for DClPT.

  • As with any unknown compound, it is advisable to handle DClPT with caution assuming potential hazards.
  • The presence of chlorine atoms suggests potential skin and eye irritation.
  • In the absence of specific data, it is best to follow general laboratory safety protocols when handling unknown compounds.
Due to its electrophilic nature. Key reactions include:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions if it possesses suitable leaving groups or electrophilic sites .
  • Electrophilic Aromatic Substitution: Depending on the substituents on the ring, electrophilic aromatic substitutions such as nitration or halogenation may occur .
  • Cycloaddition Reactions: The compound can engage in cycloaddition reactions with appropriate dienophiles due to the presence of pi bonds in its structure .
  • Functional Group Interconversions: Various functional groups can be introduced or modified on the pyrrolo[2,1-f][1,2,4]triazine ring through acylation or alkylation processes .

4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine exhibits significant biological activity. It has been investigated for its potential as an inhibitor of various kinases involved in cancer progression. For example:

  • Kinase Inhibition: Compounds containing the pyrrolo[2,1-f][1,2,4]triazine scaffold have shown promising activity against vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), making them potential candidates for cancer therapeutics .
  • Antiviral Activity: The compound has also been noted for its antiviral properties. It is structurally related to remdesivir, an antiviral drug used for treating COVID-19 and other viral infections .

The synthesis of 4,6-dichloropyrrolo[2,1-f][1,2,4]triazine can be achieved through several methodologies:

  • Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with various reagents to form the triazine ring.
  • Bromohydrazone Method: This approach utilizes bromohydrazones as intermediates for constructing the triazine framework.
  • Formation of Triazinium Dicyanomethylide: A two-step synthesis involving tetracyanoethylene oxide and subsequent cycloaddition reactions can yield this compound effectively .
  • Transition Metal Mediated Synthesis: Utilizing transition metals as catalysts can enhance reaction efficiency and yield during synthesis.
  • Rearrangement of Pyrrolooxadiazines: This method leverages rearrangement reactions to generate pyrrolo[2,1-f][1,2,4]triazine derivatives from other heterocycles .

The unique properties of 4,6-dichloropyrrolo[2,1-f][1,2,4]triazine make it suitable for various applications:

  • Pharmaceutical Development: As a scaffold for designing kinase inhibitors and antiviral agents.
  • Research Tool: Used in studies investigating kinase signaling pathways and their implications in cancer biology.
  • Synthetic Intermediates: Serves as a building block for synthesizing more complex heterocyclic compounds.

Interaction studies have shown that 4,6-dichloropyrrolo[2,1-f][1,2,4]triazine can form specific interactions with target proteins involved in signaling pathways. For instance:

  • Binding Affinity: Compounds featuring this scaffold have demonstrated strong binding affinities to VEGFR-2 and EGFR kinases through hydrogen-bonding interactions within their active sites .
  • Selectivity Profiles: Some derivatives exhibit selectivity over other kinases while maintaining effective inhibition rates against their primary targets.

Several compounds share structural similarities with 4,6-dichloropyrrolo[2,1-f][1,2,4]triazine. Here are some notable examples:

Compound NameSimilarity IndexKey Features
5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine0.77Contains bromine substituent
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine0.63Amino group at position 4
5-Chloro-6-nitropyrrolo[2,3-c]pyridine0.57Nitro group addition affecting reactivity
7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine0.55Iodine substituent influencing biological activity
5-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride0.55Pyrazole structure with chloromethyl group

These compounds exhibit varying degrees of biological activity and structural modifications that influence their reactivity and potential applications.

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Dates

Last modified: 08-15-2023

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